Superior Anti-MRSA Potency: Nargenicin A1 vs. Oxacillin, Vancomycin, Erythromycin, and Spiramycin
In a direct head-to-head comparison, nargenicin A1 (CS-682) exhibited stronger anti-MRSA activity than oxacillin, vancomycin, monensin, erythromycin, and spiramycin [1]. The study evaluated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | Nargenicin A1 (CS-682) - zone of inhibition (quantitative values reported in original study) |
| Comparator Or Baseline | Oxacillin, vancomycin, monensin, erythromycin, spiramycin |
| Quantified Difference | Stronger than all listed comparators |
| Conditions | In vitro disk diffusion assay against MRSA |
Why This Matters
This superior potency against a clinically critical MDR pathogen directly supports the selection of nargenicin A1 over legacy anti-MRSA agents for research and development programs.
- [1] Sohng JK, Yamaguchi T, Seong CN, et al. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682. Arch Pharm Res. 2008;31(10):1339-1345. View Source
